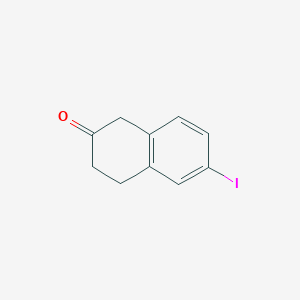

6-Iodo-2-Tetralone

Description

Significance of Halogenated Tetralone Scaffolds in Synthetic Chemistry

Substituted tetralones are recognized for their significant role in organic synthesis due to their reactivity and utility as starting materials for a wide array of compounds. benthamdirect.comeurekaselect.com The introduction of a halogen atom, such as iodine, onto the tetralone scaffold further enhances its synthetic value. Halogenated organic compounds are crucial in the production of polymers, pesticides, and pharmaceuticals. noaa.govmt.com

The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group. wikipedia.orgen-academic.com This characteristic is pivotal in synthetic chemistry, as it allows the iodine atom to be easily replaced by other functional groups. This reactivity makes halogenated tetralones, including 6-iodo-2-tetralone and its analogs like 6-bromo-2-tetralone, highly versatile intermediates. nih.gov They are particularly valuable in modern cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille reactions. nih.govnih.govacs.org In these palladium-catalyzed processes, the iodo-tetralone can be coupled with various organometallic reagents to form new carbon-carbon bonds, enabling the construction of more complex molecular architectures.

The presence of the halogen atom provides a reactive handle for chemists to elaborate the tetralone core into a diverse range of derivatives that would be difficult to access through other synthetic routes. This strategic placement of a reactive site is fundamental to the design of multi-step syntheses of complex target molecules.

Overview of 2-Tetralone (B1666913) Derivatives in Advanced Chemical Research

The 2-tetralone scaffold is a foundational structure in the development of pharmacologically active compounds and is found in several natural products. nih.gov Its derivatives have been extensively studied and have shown a broad spectrum of biological activities, including antibacterial, antitumor, and effects on the central nervous system. benthamdirect.comnih.gov

Key research applications include:

Pharmaceutical Intermediates: 2-Tetralone itself is a known intermediate in the synthesis of various pharmaceutical drugs, such as nepinalone, napamezole, and spirodone. wikipedia.org Similarly, substituted 2-tetralones, like 5-methoxy-2-tetralone (B30793) and 6,7-dimethoxy-2-tetralone, are crucial intermediates for drugs treating conditions like Parkinson's syndrome. google.com

Enzyme Inhibition: Derivatives of 2-tetralone have been identified as potent inhibitors of various enzymes. For instance, 2-benzylidene-tetralone derivatives have been developed as highly potent and reversible inhibitors of Firefly luciferase (Fluc), an enzyme widely used in biological and biomedical research. nih.gov Other tetralone derivatives have been investigated as inhibitors of macrophage migration inhibitory factor (MIF) tautomerase, which is implicated in inflammation and tumorigenesis. nih.gov

Therapeutic Scaffolds: The tetralone framework serves as a building block for therapeutically functional compounds, including some antibiotics, antidepressants, and acetylcholinesterase inhibitors used in the treatment of Alzheimer's disease. eurekaselect.comresearchgate.net

The versatility of the 2-tetralone core allows medicinal chemists to synthesize large libraries of compounds for drug discovery, modifying the scaffold to optimize potency and selectivity for various biological targets. benthamdirect.comresearchgate.net

Historical Context of Iodinated Aromatic Ketones in Organic Synthesis

The field of organoiodine chemistry dates back to the early 19th century, following the discovery of iodine itself. wiley-vch.de The first polyvalent organoiodine compound, (dichloroiodo)benzene, was prepared in 1886, opening the door to the study of iodine in higher oxidation states. wiley-vch.de Organoiodine compounds quickly became important intermediates in organic synthesis because the carbon-iodine bond is easy to form and cleave. wikipedia.orgen-academic.com

The iodination of aromatic carbonyl compounds, such as ketones, has been a subject of numerous studies because the resulting products are valuable intermediates. jocpr.com Early methods for preparing iodinated aromatic ketones included the Fries rearrangement of iodinated phenyl aromatic esters. jocpr.com Over time, more direct and efficient methods were developed.

In recent decades, significant progress has been made in the methods for α-iodination of ketones (placing an iodine atom on the carbon adjacent to the carbonyl group) and for direct iodination of the aromatic ring. organic-chemistry.orgmdpi.com Modern methods often use molecular iodine in combination with an oxidizing agent, such as copper(II) oxide, which allows the reaction to proceed under neutral and cleaner conditions compared to older, acid-catalyzed methods. semanticscholar.orgorganic-chemistry.org The development of hypervalent iodine reagents, such as IBX (2-iodoxybenzoic acid) and Dess-Martin periodinane, has further expanded the toolkit of synthetic chemists, providing powerful oxidizing agents for a variety of transformations. wikipedia.orgnih.gov These reagents are often used for the oxidation of alcohols to ketones and for the α-functionalization of carbonyl compounds. nih.gov The historical development of these synthetic methods has solidified the role of iodinated aromatic ketones as indispensable building blocks in the construction of complex organic molecules. niscpr.res.in

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-iodo-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5H,2,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWYGJLCOWKXRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=CC(=C2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670462 | |

| Record name | 6-Iodo-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239783-48-3 | |

| Record name | 6-Iodo-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Iodo 2 Tetralone and Its Functionalized Analogues

Direct and Regioselective Iodination Strategies of 2-Tetralone (B1666913) Systems

Direct iodination of the 2-tetralone aromatic ring presents a formidable challenge in regioselectivity. The substitution pattern on the aromatic ring is influenced by the competing electronic effects of the fused alkyl ring, which is an activating ortho-, para-director, and the C2-carbonyl group, which is a deactivating meta-director relative to its point of attachment. The net effect typically favors substitution at the C6 and C8 positions. Achieving high regioselectivity for the desired 6-iodo isomer often requires careful selection of iodinating agents and reaction conditions.

Electrophilic Aromatic Iodination Approaches

Electrophilic aromatic substitution is a primary method for introducing an iodine atom onto the 2-tetralone scaffold. Various electrophilic iodine reagents can be employed, ranging from molecular iodine activated by an acid to more reactive N-iodo amides. commonorganicchemistry.comacsgcipr.org

One of the most effective reagents for this transformation is N-iodosuccinimide (NIS). commonorganicchemistry.com In the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid, NIS provides a highly reactive source of electrophilic iodine. organic-chemistry.org The acid catalyst enhances the electrophilicity of the iodine atom, facilitating the attack on the electron-rich aromatic ring of the tetralone. Gold(I) complexes have also been shown to catalyze the iodination of electron-rich arenes with NIS under mild conditions. organic-chemistry.org Another common system involves the use of molecular iodine (I₂) itself. As iodine is the least reactive halogen in electrophilic aromatic substitutions, an activating agent is typically required. commonorganicchemistry.comacsgcipr.org Lewis acids or strong Brønsted acids can polarize the I-I bond, generating a more potent electrophilic species capable of reacting with the moderately activated tetralone ring. acsgcipr.org

Table 1: Reagent Systems for Electrophilic Aromatic Iodination

| Reagent System | Catalyst/Activator | Typical Conditions | Notes |

|---|---|---|---|

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (cat.) | Acetonitrile, room temp. | Mild conditions and short reaction times. organic-chemistry.org |

| Molecular Iodine (I₂) | Lewis Acids (e.g., AlCl₃) | Inert solvent (e.g., CH₂Cl₂) | Requires stoichiometric activator. |

Oxidative Iodination Procedures

Oxidative iodination methods provide an alternative to using pre-formed, highly reactive iodine species. These procedures generate the electrophilic iodine in situ from a more stable and less expensive iodide source, typically an alkali metal iodide like potassium iodide (KI). mdpi.com An oxidizing agent is used to convert the iodide anion (I⁻) into a higher oxidation state species, such as I⁺ or molecular iodine (I₂), which then acts as the electrophile. acsgcipr.org

A common and environmentally benign oxidant is hydrogen peroxide (H₂O₂). mdpi.com The reaction of KI with H₂O₂ in an acidic medium efficiently generates the iodinating species. organic-chemistry.org This method is often favored for its "green" profile, with water being the primary byproduct. Other powerful oxidizing agents, such as Oxone® (potassium peroxymonosulfate) or sodium periodate (B1199274) (NaIO₄) in the presence of sulfuric acid, can be used for the iodination of even deactivated aromatic rings and are applicable to tetralone systems. organic-chemistry.orgthieme-connect.com Electrochemical methods have also emerged, where an electrical current is used to oxidize iodide ions at an anode, providing a controlled and reagent-free way to generate the active iodinating agent. nih.gov

Table 2: Conditions for Oxidative Iodination

| Iodide Source | Oxidant | Solvent/Medium | Key Features |

|---|---|---|---|

| Potassium Iodide (KI) | 30% Hydrogen Peroxide (H₂O₂) | Methanol, strong acid | Efficient for electron-rich arenes. organic-chemistry.org |

| Potassium Iodide (KI) | Sodium Periodate (NaIO₄) | Concentrated Sulfuric Acid | Capable of iodinating deactivated systems. organic-chemistry.org |

| Potassium Iodide (KI) | Oxone® | Aqueous Acetonitrile | Powerful and versatile oxidant system. thieme-connect.com |

Multistep Convergent Synthesis of 6-Iodo-2-Tetralone

Convergent syntheses build the target molecule from several individual fragments that are combined late in the synthetic sequence. This approach can be more efficient and flexible than linear syntheses, especially for complex molecules.

Formation of the Tetralone Core with Subsequent Iodination

This strategy involves first constructing a substituted 2-tetralone ring system and then introducing the iodine atom in a subsequent step. The formation of the tetralone core is a classic transformation in organic chemistry, often achieved through an intramolecular Friedel-Crafts reaction. google.comacs.org

A typical sequence begins with a suitably substituted benzene (B151609) derivative. For instance, a Friedel-Crafts acylation of an appropriate aromatic precursor with succinic anhydride, followed by a reduction (e.g., Clemmensen reduction) of the resulting keto-acid, yields a γ-arylbutanoic acid. semanticscholar.org This acid is then cyclized under strong acid conditions (e.g., polyphosphoric acid or hydrofluoric acid) to form the 2-tetralone skeleton. google.com Once the 2-tetralone core is in place, the iodination can be carried out using the direct methods described in section 2.1. This approach allows for the synthesis of various substituted tetralones by simply changing the starting aromatic compound.

Construction of the this compound Skeleton from Pre-functionalized Aromatic Precursors (e.g., Heck Cross-Coupling based routes)

A more advanced strategy involves starting with an aromatic precursor that already contains the iodine atom and then constructing the second ring onto it. The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that is well-suited for this purpose. wikipedia.orgorganic-chemistry.org The reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org

A plausible synthetic route could begin with an iodo-substituted aryl halide, for example, 1,4-diiodobenzene. A Heck reaction could be used to couple this starting material with a suitable alkene partner, such as an allylic alcohol derivative. This would install the necessary carbon chain at the desired position. Subsequent chemical modifications, such as oxidation of the alcohol and an intramolecular cyclization reaction (e.g., Friedel-Crafts), would then form the six-membered aliphatic ring, yielding the this compound skeleton. This method offers high convergence and allows for the introduction of functionality on the aliphatic ring by choosing an appropriately substituted alkene coupling partner. The catalytic cycle of the Heck reaction involves the oxidative addition of the Pd(0) catalyst to the aryl iodide, followed by alkene coordination and insertion, β-hydride elimination to release the product, and reductive elimination to regenerate the active catalyst. youtube.com

Enantioselective and Diastereoselective Synthetic Routes to Chiral this compound Derivatives

The synthesis of single-enantiomer or diastereomerically pure this compound derivatives is crucial for applications where specific stereochemistry is required. Such syntheses rely on asymmetric catalysis or the use of chiral auxiliaries to control the formation of stereocenters.

Asymmetric synthesis can be approached by creating a chiral center during the formation of the tetralone ring. For example, an intramolecular asymmetric Michael addition could be used to cyclize a prochiral precursor, establishing a stereocenter at the C1 or C3 position. Organocatalysis, employing chiral secondary amines (like proline derivatives) or bifunctional catalysts (like quinine-squaramide derivatives), is a powerful tool for such transformations, affording chiral cyclic ketones with high enantioselectivity. nih.govmetu.edu.tr Once the chiral tetralone core is established, subsequent iodination would yield the enantiomerically enriched this compound derivative.

Another strategy involves the asymmetric modification of a pre-existing this compound. For instance, an asymmetric reduction of the ketone functionality can produce a chiral alcohol. Alternatively, an α-functionalization of the ketone using chiral phase-transfer catalysts or organocatalysts can introduce a substituent at the C1 or C3 position with high stereocontrol. researchgate.net These methods provide access to a diverse range of chiral this compound derivatives that can serve as building blocks for more complex chiral molecules. researchgate.net

Table 3: Potential Strategies for Asymmetric Synthesis

| Synthetic Approach | Key Reaction | Type of Catalyst/Reagent | Expected Outcome |

|---|---|---|---|

| Asymmetric Ring Formation | Intramolecular Michael Addition | Chiral secondary amine (e.g., Jørgensen-Hayashi catalyst) | Enantiomerically enriched tetralone core. nih.gov |

| Asymmetric Ring Formation | Intramolecular Aldol (B89426) Reaction | Chiral Proline Derivatives | Chiral β-hydroxy tetralone precursor. |

| Asymmetric Functionalization | α-Oxytosylation of Ketone | Chiral Hypervalent Iodine Reagents | Chiral α-functionalized tetralone. nih.gov |

Reactivity and Mechanistic Investigations of 6 Iodo 2 Tetralone

Carbon-Iodine Bond Activation and Functionalization

The aryl iodide functionality in 6-iodo-2-tetralone is a key site for transformations, particularly those involving transition metal catalysis. The carbon-iodine bond is relatively weak and polarizable, making it susceptible to oxidative addition by low-valent transition metal complexes, a crucial step in many cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Aryl iodides are highly reactive substrates in palladium-catalyzed cross-coupling reactions due to the facile oxidative addition of the C-I bond to palladium(0) species nrochemistry.commt.com. This reactivity profile makes this compound a suitable candidate for various coupling methodologies.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide in the presence of a base mt.comsigmaaldrich.com. While specific examples detailing the Suzuki-Miyaura coupling of this compound were not explicitly found in the provided literature snippets, aryl iodides are generally excellent coupling partners in this reaction due to the high reactivity of the C-I bond mt.comsigmaaldrich.com. The general conditions often involve palladium catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂), a base (e.g., K₂CO₃, Cs₂CO₃), and a solvent mixture (e.g., toluene/water, dioxane/water) sigmaaldrich.comresearchgate.net. The presence of the tetralone framework suggests that such couplings could be employed to introduce diverse aryl or vinyl groups at the C6 position. Result researchgate.net broadly states that 6-iodo-tetralone is a valuable synthon explored in palladium-catalyzed coupling reactions.

Heck Reaction: The Heck-Mizoroki reaction is a palladium-catalyzed coupling between an aryl or vinyl halide and an alkene, forming a new carbon-carbon bond and typically an α,β-unsaturated carbonyl compound or similar structure uwindsor.cadiva-portal.orgfu-berlin.de. While direct examples of the Heck reaction specifically with this compound were not detailed, related tetralone derivatives, such as 6,7-dimethoxy-2-tetralone, have been shown to undergo Heck cross-coupling reactions thieme-connect.comresearchgate.net. This suggests that this compound would also be a competent substrate for Heck couplings, allowing for the vinylation or arylation of the aromatic ring. Typical conditions involve palladium catalysts (e.g., Pd(OAc)₂, PdCl₂(MeCN)₂), a base (e.g., Et₃N, NaOAc), and polar aprotic solvents (e.g., DMF, acetonitrile) at elevated temperatures diva-portal.orgfu-berlin.de.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper(I) co-catalysts in the presence of an amine base nrochemistry.comrsc.orglibretexts.orgorganic-chemistry.org. Aryl iodides are particularly reactive in Sonogashira couplings nrochemistry.com. A general procedure for Sonogashira coupling involves using a palladium catalyst such as Pd(PPh₃)₂Cl₂, a copper(I) co-catalyst like CuI, a base (e.g., diisopropylamine), and a solvent like THF, often at room temperature nrochemistry.com. This reaction is highly effective for introducing alkynyl groups onto aromatic systems, and this compound would be expected to readily participate, yielding alkynyl-substituted tetralones.

Table 1: Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Aryl Halide Substrate (General) | Typical Catalyst | Co-catalyst (if applicable) | Base | Solvent | Temperature | Typical Yield | Reference(s) |

| Suzuki-Miyaura | Aryl Iodides | Pd(0) or Pd(II) complexes | N/A | K₂CO₃, Cs₂CO₃ | Toluene/Water | Room Temp - 100°C | Good | mt.comsigmaaldrich.com |

| Heck | Aryl Iodides | Pd(OAc)₂, PdCl₂(MeCN)₂ | N/A | Et₃N, NaOAc | DMF, MeCN | > 100°C | Good | diva-portal.orgfu-berlin.de |

| Sonogashira | Aryl Iodides | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃/P(t-Bu)₃ | CuI | Diisopropylamine, Et₃N | THF, DMA | Room Temp - 110°C | High (e.g., 89%) | nrochemistry.comrsc.orglibretexts.org |

Note: Specific yields and conditions for this compound are inferred from general reactivity patterns of aryl iodides and related tetralone derivatives where direct examples were not available in the provided snippets.

Nucleophilic Aromatic Substitution Reactions on the Iodinated Moiety

Nucleophilic aromatic substitution (SNAr) typically requires electron-withdrawing groups (EWGs) ortho or para to the leaving group to stabilize the Meisenheimer complex intermediate libretexts.orgyoutube.comjuniperpublishers.com. This compound does not possess strong EWGs on the aromatic ring, which would generally make it unreactive towards classical SNAr. However, radical nucleophilic aromatic substitution (SRN1) mechanisms, which involve electron transfer to the aryl halide, can occur without the need for activating groups libretexts.orgwikipedia.org. While the potential for SRN1 exists for aryl iodides, specific studies detailing this reaction on this compound were not found in the provided snippets. Result google.com mentions that substituted tetralones can be prepared via SNAr, but without specific details for the iodo-substituted analogue.

Radical Reactions Involving the Aryl Iodide

Aryl iodides are known to participate in radical reactions. The C-I bond can undergo homolytic cleavage, generating aryl radicals that can participate in various transformations, including radical cyclizations or additions libretexts.orgsoton.ac.ukresearchgate.net. The tetralone framework itself has been implicated in radical cyclization studies soton.ac.uk. While specific examples of radical reactions directly involving the aryl iodide of this compound are not detailed in the provided snippets, the presence of the aryl iodide suggests potential for such reactions, perhaps in intramolecular cyclizations or atom transfer radical addition (ATRA) processes. Result cmu.edu mentions the synthesis of an "azido-2-tetralone," indicating that tetralone derivatives can be involved in radical chemistry.

Reactions Involving the Ketone Moiety

The ketone group at the C2 position of this compound is a reactive carbonyl center, amenable to nucleophilic attack and condensation reactions.

Aldol (B89426) and Retro-Aldol Condensations

The ketone functionality in this compound possesses alpha-hydrogens, which can be deprotonated by a suitable base to form an enolate. This enolate can then act as a nucleophile in aldol addition reactions with other carbonyl compounds or undergo intramolecular aldol condensation if another carbonyl group is present within the same molecule nih.govleah4sci.comlibretexts.orgescholarship.org. While this compound itself is a single molecule, its enolate could potentially react with other aldehydes or ketones. Alternatively, under specific conditions, it could undergo self-condensation if the reaction conditions promote enolization and subsequent attack on another molecule of this compound. However, specific experimental studies detailing aldol or retro-aldol condensations directly involving this compound were not found in the provided snippets.

Reactions with Carbonyl Reagents

The carbonyl group of this compound is susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents and organolithium compounds, as well as ylides in the Wittig reaction.

Reactions with Grignard Reagents: Grignard reagents (RMgX) are potent nucleophiles that readily add to carbonyl groups of aldehydes and ketones to form alcohols wikipedia.orgwisc.edumnstate.educhem-station.comchemguide.co.uk. The reaction of 1-tetralone (B52770) with Grignard reagents has been reported, yielding the corresponding tertiary alcohols thieme-connect.de. It is expected that this compound would similarly react with Grignard reagents, with the nucleophilic carbon of the Grignard reagent attacking the carbonyl carbon, followed by protonation during workup to yield a tertiary alcohol. The aryl iodide moiety is generally stable under typical Grignard reaction conditions, although cross-coupling with the Grignard reagent itself can be a competing side reaction under certain circumstances.

Reactions with Organolithium Reagents: Organolithium reagents (RLi) exhibit similar reactivity to Grignard reagents, acting as strong nucleophiles and bases that readily add to carbonyl compounds wikipedia.orgmasterorganicchemistry.com. The addition of an organolithium reagent to the ketone group of this compound would lead to the formation of a tertiary alcohol after acidic workup. Similar to Grignard reagents, the aryl iodide is generally unreactive towards organolithium addition unless specific conditions promoting halogen-metal exchange are employed.

Wittig Reaction: The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene and triphenylphosphine (B44618) oxide dalalinstitute.comlibretexts.orgorganic-chemistry.orggaylordchemical.com. Ketones are well-established substrates for the Wittig reaction. While specific examples of the Wittig reaction with this compound were not found, the ketone functionality would readily react with a phosphorus ylide to form an exocyclic alkene at the C2 position, with the aryl iodide remaining intact. Result researchgate.net mentions the reaction of a 3-iodo-2-cyclohexen-1-one, suggesting that iodinated cyclic ketones can be involved in reactions where Wittig chemistry is relevant.

Table 2: Reactions with Carbonyl Reagents

| Reaction Type | Carbonyl Substrate (General) | Typical Reagent | Solvent | Temperature | Typical Yield | Product Type | Reference(s) |

| Grignard Reaction | Ketones | Alkyl/Aryl Magnesium Halides | Diethyl Ether | Room Temp | Good | Tertiary Alcohols | wikipedia.orgwisc.edumnstate.eduthieme-connect.de |

| Organolithium | Ketones | Alkyl/Aryl Lithium Reagents | Hexanes, THF | Low Temp - RT | Good | Tertiary Alcohols | wikipedia.orgmasterorganicchemistry.com |

| Wittig Reaction | Ketones | Phosphorus Ylides | THF, DCM | Room Temp | Good | Alkenes (exocyclic at C2) | dalalinstitute.comlibretexts.orgorganic-chemistry.org |

Note: Specific experimental data for this compound in these reactions were not explicitly detailed in the provided snippets. The table reflects general reactivity of ketones with these reagents, supported by related tetralone studies where available thieme-connect.de.

Compound List

this compound

Aryl Halides

Alkenes

Terminal Alkynes

Organoboron Compounds

Organohalides

Organometallic Reagents

Grignard Reagents (RMgX)

Organolithium Reagents (RLi)

Phosphorus Ylides

Triphenylphosphine Oxide

Aldehydes

Ketones

Tertiary Alcohols

Alkyl Halides

Aryl Iodides

Aryl Bromides

Aryl Chlorides

Alkyl Iodides

Alkyl Bromides

Alkyl Chlorides

6,7-Dimethoxy-2-tetralone

3-Iodo-2-cyclohexen-1-one

Azido-2-tetralone

Applications of 6 Iodo 2 Tetralone As a Versatile Synthetic Intermediate

Building Block for Complex Organic Molecules

The rigid bicyclic framework of 6-iodo-2-tetralone, combined with its dual functional handles—the ketone and the aryl iodide—renders it an exemplary building block for assembling complex organic structures. This versatility allows chemists to employ it in multi-step syntheses to achieve significant molecular complexity.

Construction of Polycyclic Aromatic and Heterocyclic Systems

The tetralone scaffold is a foundational component for synthesizing more elaborate polycyclic aromatic hydrocarbons (PAHs) and heterocyclic systems. nih.gov The core structure can undergo various cyclization and annulation reactions. For instance, acid-catalyzed reactions like the Friedel-Crafts cyclization can be used to fuse additional rings onto the tetralone skeleton.

The true synthetic power of the 6-iodo substituent lies in its ability to participate in modern cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition, making it an ideal handle for palladium-catalyzed reactions such as:

Suzuki Coupling: Reaction with boronic acids to form new carbon-carbon bonds, attaching new aryl or vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which can then be used for further cyclizations to build heterocyclic rings like indoles or quinolines.

Heck Coupling: Reaction with alkenes to append unsaturated side chains.

Buchwald-Hartwig Amination: Reaction with amines to form arylamines, a key step in the synthesis of many nitrogen-containing heterocyclic compounds.

These transformations enable the elaboration of the this compound core into a vast array of complex, fused ring systems that are of interest in materials science and medicinal chemistry.

Precursor in Natural Product Total Synthesis (e.g., Alkaloids, Terpenoids, Steroidal Compounds)

The tetralone motif is a recurring structural feature in a wide range of bioactive natural products, including terpenoids, alkaloids, and steroids. semanticscholar.orgresearchgate.net Consequently, tetralone derivatives are highly sought-after precursors in the total synthesis of these complex molecules. This compound serves as a particularly useful starting point because the iodine atom provides a specific site for introducing key side chains or for initiating cyclization cascades necessary to build the complete natural product skeleton. semanticscholar.org

Table 1: Role of the this compound Moiety in Natural Product Synthesis

| Feature | Synthetic Utility |

|---|---|

| Tetralone Core | Serves as a pre-formed bicyclic system, reducing the number of steps required to build the foundational rings of terpenoids or steroids. |

| Iodo Group | Acts as a versatile functional handle for late-stage functionalization via cross-coupling reactions to attach complex side chains or build additional rings. |

| Ketone Group | Provides a reactive site for nucleophilic addition, olefination (e.g., Wittig reaction), or conversion to other functional groups to further elaborate the molecule. |

Development of Chemical Probes and Ligands for Molecular Recognition Studies

High-quality chemical probes are essential tools for studying the function of proteins and other biological targets. nih.gov These small molecules must be potent, selective, and well-characterized. nih.govnih.gov this compound is an attractive scaffold for the development of such probes. Its rigid structure can serve as a core to which various pharmacophoric elements are attached, while the iodine atom offers several unique advantages for probe development:

Radiolabeling: The iodine can be replaced with a radioactive isotope, such as ¹²⁵I, to create a radioligand. wikipedia.org These radiolabeled molecules are invaluable for receptor binding assays, autoradiography, and in vivo imaging techniques like PET or SPECT, allowing for the quantification and localization of target proteins. 2-[¹²⁵I]-melatonin, for example, has been instrumental in identifying and characterizing melatonin receptors in various tissues. wikipedia.org

Photoaffinity Labeling: The aryl iodide can be converted into a photoactivatable group, such as an azide or diazirine. Upon photolysis, these groups form highly reactive species that can covalently bind to the target protein, enabling researchers to identify the specific binding site.

Heavy Atom for X-ray Crystallography: The presence of a heavy atom like iodine can aid in solving the phase problem in X-ray crystallography, helping to determine the three-dimensional structure of a ligand-protein complex.

By leveraging these properties, medicinal chemists can transform this compound into sophisticated chemical probes to investigate biological systems with high precision. chemicalprobes.orgeubopen.org

Role in Medicinal Chemistry Lead Generation (Focus on synthetic utility)

The tetralone scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. researchgate.net The synthetic accessibility and versatility of this compound make it an excellent starting point for generating libraries of compounds to identify new drug leads. nih.gov

Scaffold for Enzyme Inhibitor Synthesis (e.g., MAO inhibitors)

The tetralone core has been successfully utilized to design potent enzyme inhibitors. A notable example is the development of inhibitors for monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. Inhibition of MAO is a therapeutic strategy for treating depression and neurodegenerative diseases like Parkinson's disease.

Studies on α-tetralone derivatives have shown that substitution at the C6 position is a critical determinant for both MAO-A and MAO-B inhibition. The this compound scaffold provides a direct entry point to this class of compounds. The iodine can be used as a handle to attach various substituted benzyloxy or other arylalkyloxy groups, which have been shown to be favorable for high-potency inhibition. For instance, research on related α-tetralones has demonstrated that derivatives with substituents at the 6-position can exhibit IC₅₀ values in the nanomolar range for MAO-B.

Table 2: Structure-Activity Relationship (SAR) Insights from 6-Substituted α-Tetralone MAO Inhibitors

| Structural Modification | Impact on MAO Inhibition |

|---|---|

| Substitution at C6 | Essential for both MAO-A and MAO-B inhibitory activity. |

| Benzyloxy Group at C6 | Favorable for potent MAO-A inhibition. |

| Halogen Substituents on Benzyloxy Ring | Can enhance inhibitory potency for MAO-B. |

These findings highlight the synthetic utility of the this compound scaffold as a platform for developing new and selective MAO inhibitors.

Precursors for Analogs of Bioactive Compounds

In drug discovery, once a bioactive "hit" compound is identified, chemists synthesize numerous analogs to develop a structure-activity relationship (SAR) and optimize properties like potency, selectivity, and metabolic stability. This compound is an ideal precursor for this process.

The C-I bond is one of the most versatile functional groups for diversification in medicinal chemistry. Starting from this compound, a medicinal chemist can rapidly generate a large library of analogs by employing a suite of palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the 6-position of the tetralone ring, which is often crucial for biological activity, as seen in the case of MAO inhibitors. This parallel synthesis approach accelerates the lead optimization process, enabling the efficient identification of drug candidates with improved therapeutic profiles. For example, the iodine atom in compounds like 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid has been shown to be crucial for achieving high potency and selectivity as inhibitors of the DYRK1A kinase, demonstrating the power of halogenation in designing targeted inhibitors. nih.gov

Applications in Material Science and Supramolecular Chemistry

While direct applications of this compound in material science and supramolecular chemistry are not extensively documented in dedicated studies, its structural features—specifically the presence of a reactive aromatic iodine atom and a modifiable ketone group—position it as a highly promising and versatile synthetic intermediate for the creation of novel functional materials and complex supramolecular architectures. The principles of molecular recognition, self-assembly, and host-guest chemistry are foundational to supramolecular chemistry, driving the development of new materials with tailored properties. The strategic functionalization of the this compound scaffold can lead to the synthesis of molecules designed for these advanced applications.

The core strengths of this compound as a precursor lie in its capacity to undergo a variety of chemical transformations. The carbon-iodine bond is a particularly valuable reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon bonds, enabling the construction of extended π-conjugated systems and intricate molecular frameworks that are essential for many advanced materials.

Furthermore, the ketone functional group at the 2-position of the tetralone ring provides an additional site for chemical modification. This allows for the introduction of diverse functional groups, which can be used to tune the electronic, photophysical, and self-assembly properties of the resulting molecules. This dual reactivity makes this compound a valuable building block for designing and synthesizing a wide range of functional organic materials and supramolecular systems.

Precursor for Novel Liquid Crystals

The unique ability of liquid crystals to exhibit properties of both liquids and solids has led to their widespread use in display technologies and other electro-optical devices. The performance of these materials is highly dependent on the molecular structure of their constituent compounds. The tetralone core, when appropriately functionalized, can serve as a rigid scaffold for the construction of novel liquid crystalline materials.

The presence of the iodine atom in this compound is particularly advantageous for the synthesis of liquid crystals through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, is a widely employed method for constructing the biphenyl and terphenyl units that are common rigid cores in many liquid crystal molecules. By reacting this compound with various arylboronic acids, it is possible to synthesize a diverse library of tetralone-containing biaryl and polyaryl compounds. Subsequent modification of the ketone group and the introduction of flexible alkyl or alkoxy chains can then be used to induce and fine-tune the liquid crystalline properties of the final products.

Similarly, the Sonogashira coupling reaction between this compound and terminal alkynes can be utilized to create molecules with extended, rigid rod-like structures. These structures are known to promote the formation of nematic and smectic liquid crystal phases. The ability to precisely control the length and functionality of the molecular core through these coupling reactions makes this compound a valuable starting material for the rational design of new liquid crystals with tailored properties.

Table 1: Potential Synthetic Routes to Liquid Crystal Precursors from this compound

| Coupling Reaction | Reactant for this compound | Resulting Core Structure | Potential Liquid Crystal Type |

| Suzuki-Miyaura | Arylboronic Acid | Tetralone-Biphenyl | Nematic, Smectic |

| Sonogashira | Terminal Alkyne | Tetralone-Arylalkyne | Nematic |

| Heck | Alkene | Tetralone-Stilbene | Nematic, Smectic |

Building Block for Supramolecular Assemblies and Host-Guest Systems

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. These interactions, which include hydrogen bonding, π-π stacking, and metal coordination, are responsible for the formation of highly ordered structures with specific functions. The rigid framework and functionalizable sites of this compound make it an attractive building block for the creation of molecules capable of participating in supramolecular self-assembly and host-guest interactions.

Through carefully chosen synthetic transformations, this compound can be converted into larger, more complex molecules with specific recognition sites. For example, the iodine atom can be replaced with a variety of functional groups via cross-coupling reactions, while the ketone can be transformed into a hydroxyl group, an amine, or a more complex heterocyclic system. These modifications can introduce hydrogen bond donors and acceptors, as well as aromatic surfaces capable of engaging in π-π stacking interactions.

One potential application of this compound in this area is in the synthesis of ligands for the construction of metal-organic frameworks (MOFs) or discrete supramolecular coordination complexes. By introducing chelating groups onto the tetralone scaffold, it is possible to create ligands that can coordinate to metal ions, leading to the formation of well-defined, porous structures. These materials have potential applications in gas storage, separation, and catalysis.

Furthermore, derivatives of this compound could be designed to act as hosts in host-guest systems. By creating a cavity-like structure through the appropriate functionalization of the tetralone core, molecules could be synthesized that are capable of selectively binding to smaller guest molecules. Such systems are of interest for applications in sensing, drug delivery, and molecular recognition.

Table 2: Potential Functionalizations of this compound for Supramolecular Chemistry

| Functionalization Site | Reaction Type | Introduced Functionality | Potential Supramolecular Application |

| 6-position (Iodo) | Suzuki Coupling | Biaryl group | π-stacking interactions |

| 6-position (Iodo) | Sonogashira Coupling | Arylalkyne group | Extended conjugation, linear rod-like structures |

| 2-position (Ketone) | Reduction | Hydroxyl group | Hydrogen bonding |

| 2-position (Ketone) | Reductive Amination | Amine group | Hydrogen bonding, metal coordination |

| 2-position (Ketone) | Knoevenagel Condensation | α,β-Unsaturated system | Extended conjugation, reactive site for further functionalization |

Advanced Spectroscopic and Structural Characterization of 6 Iodo 2 Tetralone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR provide complementary information.

For 6-Iodo-2-Tetralone, ¹H NMR typically reveals distinct signals for the aromatic protons, which are influenced by the electron-withdrawing iodine substituent and the fused aliphatic ring. The aliphatic protons of the tetralone ring, particularly those adjacent to the carbonyl group (α-protons) and the methylene (B1212753) groups, exhibit characteristic chemical shifts and coupling patterns. For instance, the protons at the C1 and C3 positions, adjacent to the carbonyl and the fused aromatic ring respectively, would show specific multiplets. The ¹³C NMR spectrum provides information about the carbon skeleton, with the carbonyl carbon appearing in the downfield region (typically around 190-200 ppm), while aromatic and aliphatic carbons resonate at lower field strengths. The carbon directly bonded to iodine would also show a characteristic shift.

Table 5.1.1: Representative ¹H NMR Chemical Shifts for this compound (Hypothetical Data)

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Typical) |

| Aromatic H (C5) | 7.0-7.1 | d | 1H | Singlet due to iodine at C6 |

| Aromatic H (C7) | 7.8-7.9 | d | 1H | Ortho to iodine |

| Aromatic H (C8) | 7.2-7.3 | dd | 1H | Meta to iodine |

| Aliphatic CH₂ (C1) | 2.6-2.7 | t | 2H | Adjacent to carbonyl |

| Aliphatic CH₂ (C3) | 2.0-2.1 | t | 2H | Adjacent to aromatic ring |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for establishing proton-proton and proton-carbon connectivities, respectively, thereby confirming the structural assignments. HMBC (Heteronuclear Multiple Bond Correlation) can further confirm long-range correlations, particularly important for assigning quaternary carbons and confirming the position of the iodine substituent.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is vital for determining the molecular weight and elemental composition of this compound, and for understanding its fragmentation patterns, which offer clues about its structure.

Electron Ionization (EI) mass spectrometry typically shows a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. For this compound (C₁₀H₉IO), the nominal molecular weight is 272 g/mol . The presence of iodine, with its isotopes ¹²⁷I, means that the molecular ion peak will be a singlet at m/z 272. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula with high confidence. For C₁₀H₉IO, the calculated exact mass is 271.9700.

Fragmentation patterns for tetralones often involve the loss of small neutral molecules such as carbon monoxide (CO) from the ketone group, or cleavage of C-C bonds within the saturated ring. The presence of the iodine atom can also lead to characteristic fragmentations, such as the loss of iodine (I) or HI. For example, a fragment ion at m/z 145 ([M-I]⁺) could be observed, representing the loss of the iodine atom from the molecular ion.

Table 5.2.1: Representative Mass Spectrometry Data for this compound (Hypothetical Data)

| Ion Type | m/z | Relative Abundance (%) | Assignment (Typical) |

| [M]⁺ | 272 | 100 | Molecular ion |

| [M-CO]⁺ | 244 | 40 | Loss of CO |

| [M-I]⁺ | 145 | 25 | Loss of Iodine |

Note: Fragmentation patterns are highly dependent on the ionization method and instrument parameters.

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the presence of specific functional groups by detecting the vibrational modes of the molecule.

For this compound, the most prominent absorption in the IR spectrum is the strong carbonyl (C=O) stretching vibration, typically appearing around 1680-1700 cm⁻¹ for cyclic ketones. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹), while aliphatic C-H stretching vibrations appear below 3000 cm⁻¹ (e.g., 2850-2950 cm⁻¹). The C-I stretching vibration is generally weak and appears in the fingerprint region (below 700 cm⁻¹), making it less diagnostic. Aromatic C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ range.

Raman spectroscopy complements IR by providing complementary vibrational information, often with different selection rules that can highlight symmetric vibrations not strongly observed in IR.

Table 5.3.1: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

| C=O (ketone) | 1680-1700 | Strong | Carbonyl stretching |

| Ar C-H | 3000-3100 | Medium | Aromatic C-H stretching |

| Aliphatic C-H | 2850-2950 | Strong | Aliphatic C-H stretching |

| Ar C=C | 1400-1600 | Medium | Aromatic ring stretching |

| C-I | < 700 | Weak | Carbon-Iodine stretching (fingerprint) |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and molecular packing.

Studies on related tetralone derivatives indicate that they often crystallize in monoclinic or triclinic systems. For example, one study reported a derivative crystallizing in the monoclinic space group C 1 2/c 1 . The unit cell parameters (a, b, c, α, β, γ) are determined, and the structure is refined to obtain precise atomic coordinates. The tetralone core typically exhibits a non-planar conformation for the saturated ring, often described as an "envelope" conformation, which is influenced by the substituents and crystal packing forces. The iodine atom's position and its bond length to the aromatic carbon are precisely determined.

Table 5.4.1: Representative X-ray Crystallographic Data for a Tetralone Derivative (Hypothetical Data)

| Parameter | Value | Unit |

| Crystal System | Monoclinic | |

| Space Group | C 1 2/c 1 | |

| Unit Cell Dimension a | 19.0529 | Å |

| Unit Cell Dimension b | 6.5875 | Å |

| Unit Cell Dimension c | 15.1398 | Å |

| Alpha Angle | 90.00 | ° |

| Beta Angle | 103.0680 | ° |

| Gamma Angle | 90.00 | ° |

| Molecules per Unit Cell (Z) | 8 | |

| R factor (final) | 0.0153 |

Note: Data is representative and may vary for this compound itself.

Compound List

this compound

1-Tetralone (B52770) (Parent compound for context)

6-methoxy-1,2,3,4-tetrahydronaphthalen-2-one (Related tetralone derivative)

6,7-Dimethoxy-2-tetralone (Related tetralone derivative)

7-Iodo-1-tetralone (Related iodo-tetralone derivative)

Xylariol A (Tetralone derivative)

Xylariol B (Tetralone derivative)

(E)-7-methoxy-2-((6-methoxypyridin-2-yl)methylene)-tetralone (Derivative)

Computational and Theoretical Studies on 6 Iodo 2 Tetralone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. By calculating the electron density, DFT methods can predict a wide array of molecular properties, including geometries, energies, and spectroscopic parameters.

For 6-Iodo-2-Tetralone, DFT calculations can elucidate the influence of the iodine substituent on the electronic properties of the tetralone core. The iodine atom, being a large and polarizable halogen, is expected to significantly perturb the electron distribution within the molecule. Frontier Molecular Orbital (FMO) analysis, a key component of DFT studies, is particularly insightful. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity.

The presence of the electron-withdrawing iodine atom is anticipated to lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack. Conversely, the lone pairs on the iodine atom can contribute to the HOMO, influencing its energy and localization. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. DFT calculations for halogenated aromatic compounds often reveal a trend where heavier halogens like iodine can lead to a smaller HOMO-LUMO gap compared to lighter halogens, suggesting increased reactivity.

Furthermore, DFT can be employed to calculate various reactivity descriptors, providing a quantitative measure of the molecule's chemical behavior. These descriptors, derived from the principles of conceptual DFT, help in identifying the most reactive sites within the molecule.

Table 1: Predicted Reactivity Descriptors for this compound (Hypothetical DFT Data)

| Descriptor | Predicted Value (Arbitrary Units) | Implication for Reactivity |

| Ionization Potential (I) | High | Less likely to donate electrons |

| Electron Affinity (A) | Moderately High | Likely to accept electrons |

| Electronegativity (χ) | Moderate | Balanced electron-attracting tendency |

| Chemical Hardness (η) | Low to Moderate | Indicates higher reactivity |

| Electrophilicity Index (ω) | High | Strong electrophilic character |

| Fukui Functions | Localized on C2 and C6 | Indicates sites for nucleophilic and electrophilic attack |

These theoretical predictions from DFT calculations offer a detailed picture of the electronic landscape of this compound, guiding the understanding of its chemical behavior and potential interactions.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of its dynamic behavior. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles vary over time.

For this compound, MD simulations are instrumental in understanding its conformational flexibility. The tetralone ring is not planar and can adopt different conformations. MD simulations can map the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. The bulky iodine substituent at the C6 position can influence the conformational preferences of the tetralone ring, and MD simulations can quantify this effect.

Furthermore, MD simulations are particularly powerful for studying the influence of the environment, such as a solvent, on molecular behavior. The interactions between this compound and solvent molecules can significantly affect its conformation and reactivity. MD simulations can explicitly model these interactions, providing insights into solvation shells and the orientation of solvent molecules around the solute. This is crucial for understanding reaction mechanisms in solution, as the solvent can stabilize or destabilize reactants, products, and transition states.

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound in Water

| Parameter | Simulated Value | Interpretation |

| Average Root Mean Square Deviation (RMSD) | Low | The molecule maintains a stable average structure. |

| Radius of Gyration (Rg) | Moderate | Indicates a relatively compact conformation in solution. |

| Solvent Accessible Surface Area (SASA) | Moderate | Provides a measure of the molecule's exposure to the solvent. |

| Radial Distribution Functions (RDFs) | Peaks around carbonyl oxygen and iodine | Shows the specific locations of solvent molecules. |

By simulating the dynamic behavior of this compound, MD provides a bridge between the static electronic structure and the macroscopic properties observed in experiments.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of New Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. creative-biolabs.com By identifying key molecular descriptors that correlate with a specific biological endpoint, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives.

In the context of this compound, QSAR studies would typically involve a dataset of tetralone derivatives with varying substituents and their corresponding measured biological activities (e.g., enzyme inhibition, receptor binding). nih.govresearchgate.net Molecular descriptors for each compound, such as steric, electronic, and hydrophobic parameters, would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that links these descriptors to the observed activity.

For this compound derivatives, the properties of the substituent at the 6-position, as well as modifications at other positions of the tetralone scaffold, would be critical variables in the QSAR model. The iodine atom itself contributes significantly to the lipophilicity and electronic properties of the molecule, which are often important factors in biological activity. nih.gov

Table 3: Example of Descriptors Used in a QSAR Model for Tetralone Derivatives

| Descriptor Type | Example Descriptor | Relevance to Biological Activity |

| Electronic | Hammett constant (σ) | Describes the electron-donating/withdrawing nature of substituents. |

| Steric | Molar Refractivity (MR) | Relates to the volume and polarizability of substituents. |

| Hydrophobic | LogP or π constant | Measures the lipophilicity of the molecule or substituent. |

| Topological | Connectivity Indices | Encodes information about the branching and connectivity of the molecule. |

A successful QSAR model for this compound and its analogs would not only allow for the prediction of activity but also provide insights into the structural features that are crucial for the desired biological effect. This knowledge can then be used to rationally design new derivatives with improved potency and selectivity.

Mechanistic Investigations through Computational Transition State Analysis

Understanding the detailed mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry provides powerful tools to investigate reaction pathways and characterize the high-energy transition states that govern reaction rates.

For reactions involving this compound, computational transition state analysis can be employed to elucidate the step-by-step mechanism. This involves locating the transition state structure on the potential energy surface, which is a first-order saddle point with one imaginary frequency corresponding to the motion along the reaction coordinate. Various computational methods can be used to find these elusive structures.

Once the transition state is located, its geometry and energy can be analyzed to understand the key interactions that stabilize it. For instance, in a reaction where this compound acts as an electrophile, the transition state would likely involve the formation of a new bond to the carbonyl carbon (C2). The iodine at the C6 position could influence the stability of this transition state through electronic effects.

Table 4: Hypothetical Energetic Data for a Reaction Involving this compound

| Parameter | Calculated Value (kcal/mol) | Significance |

| Activation Energy (ΔE‡) | 15.2 | Determines the reaction rate at a given temperature. |

| Reaction Energy (ΔErxn) | -5.8 | Indicates whether the reaction is exothermic or endothermic. |

| Imaginary Frequency of TS | -250 cm⁻¹ | Confirms the structure as a true transition state. |

By mapping out the entire reaction pathway, including reactants, intermediates, transition states, and products, computational chemists can construct a detailed energy profile. mdpi.com This profile provides a comprehensive understanding of the reaction mechanism, allowing for predictions of reaction rates and selectivities under different conditions.

Specific Research Applications of 6 Iodo 2 Tetralone in Specialized Fields Excluding Clinical Human Trials

Precursor for Radiosynthesized Tracers and Imaging Agents

In non-human and in vitro research, 6-iodo-2-tetralone is a promising precursor for the synthesis of radiolabeled tracers for use in imaging techniques like Single Photon Emission Computed Tomography (SPECT). The utility of this compound is rooted in the chemical properties of its aryl iodide bond, which allows for the introduction of a radioactive isotope of iodine (e.g., Iodine-123 or Iodine-125).

The tetralone framework is a component of various molecules that target central nervous system receptors. For instance, radioiodinated compounds are widely used to create imaging agents for dopamine receptors, which are crucial in neurological research iaea.orgnih.gov. The synthesis of these tracers often involves the radioiodination of a non-radioactive precursor. This compound can serve as a "cold" standard or starting material for derivatization before the final radioiodination step.

Two primary strategies are relevant for incorporating a radioisotope using this compound as a starting point:

Isotopic Exchange: The non-radioactive iodine atom on the 6-position of the tetralone ring can be swapped with a radioactive iodine isotope. This method, while direct, requires careful optimization of reaction conditions to achieve high radiochemical yield and purity.

Destannylation/Deborylation Precursors: A more common and controllable method involves converting the iodo group into a more reactive precursor, such as a trialkyltin (stannane) or boronic acid/ester derivative. These derivatives can then be reacted with a source of radioactive iodine (e.g., [¹²³I]NaI) under mild, oxidizing conditions to install the radiolabel with high specificity and efficiency.

The chemical properties of this compound relevant to these processes are summarized in the table below.

| Property | Relevance to Radiosynthesis |

| Aryl-Iodine Bond | Can be directly replaced by a radioisotope of iodine (e.g., ¹²³I, ¹²⁵I) via isotopic exchange reactions. |

| Versatile Chemical Handle | The iodo group can be converted into other functional groups like stannanes or boronic esters, which are standard precursors for radioiodination. |

| Tetralone Scaffold | Provides a rigid framework that can be chemically modified to create ligands with high affinity and selectivity for biological targets like CNS receptors. |

The final radiolabeled molecules, derived from this precursor, are used in preclinical research, such as in vitro autoradiography on tissue slices or in vivo imaging in animal models, to study receptor density and distribution nih.gov.

Use in Chemical Biology for Probe Development and Target Identification

In the field of chemical biology, "chemical probes" are small molecules designed to interact with a specific biological target, such as a protein, to elucidate its function. The development of these probes is a cornerstone of modern drug discovery and target validation. This compound serves as a valuable "building block" or scaffold for synthesizing libraries of potential chemical probes umich.eduresearchgate.netbeilstein-journals.org.

The utility of this compound in this context stems from the reactivity of the aryl iodide, which provides a site for controlled chemical modification through various transition-metal-catalyzed cross-coupling reactions. These reactions allow for the systematic attachment of different chemical fragments to the tetralone core, enabling the exploration of the chemical space around the scaffold to achieve desired biological activity and selectivity.

Key reactions used to modify this compound for probe development include:

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, attaching new aryl or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which can be used as linkers or pharmacophores.

Heck Coupling: Reaction with alkenes to append vinyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, introducing diverse amine functionalities.

By employing these methods, researchers can generate a library of tetralone derivatives from a single precursor. This library can then be screened in biological assays to identify "hit" compounds that modulate the activity of a target protein. The "hit" can be further optimized to create a potent and selective chemical probe. The tetralone core itself is a privileged structure in medicinal chemistry, known to be a part of many biologically active compounds, making its derivatives particularly promising candidates for probe development semanticscholar.orgresearchgate.net.

| Coupling Reaction | Reagent Type | Bond Formed | Application in Probe Synthesis |

| Suzuki | Boronic Acid/Ester | C-C (Aryl-Aryl) | Adding bulky or functionalized aromatic groups to probe target interactions. |

| Sonogashira | Terminal Alkyne | C-C (Aryl-Alkynyl) | Introducing rigid linkers or functional groups for target binding or linking to reporter tags. |

| Buchwald-Hartwig | Amine | C-N (Aryl-Amine) | Incorporating basic or hydrogen-bonding groups to improve solubility and target affinity. |

Exploration in Photoredox Catalysis and Radical Chemistry

The aryl iodide functional group makes this compound a suitable substrate for exploration in the rapidly advancing field of photoredox catalysis. This branch of chemistry uses visible light to initiate single-electron transfer (SET) processes, which can generate highly reactive radical intermediates under exceptionally mild conditions princeton.edu. Aryl iodides are well-established precursors for generating aryl radicals in these reactions because their carbon-iodine bond is weaker than the corresponding C-Br or C-Cl bonds and can be reduced more easily.

In a typical photoredox cycle, a photocatalyst absorbs visible light and becomes excited. This excited catalyst can then transfer an electron to the this compound molecule. This SET event causes the C-I bond to cleave, resulting in an iodide anion and a 2-tetralone-6-yl radical.

Proposed Mechanism:

Excitation: Photocatalyst (PC) + hν (light) → PC* (excited state)

Single-Electron Transfer (SET): PC* + this compound → PC⁺ + [this compound]•⁻

Radical Formation: [this compound]•⁻ → 2-Tetralone-6-yl Radical (•) + I⁻

Once formed, this highly reactive aryl radical can participate in a variety of synthetic transformations that would be difficult to achieve through traditional methods. Potential applications include:

Radical Cyclization: If an unsaturated group (like an alkene or alkyne) is present elsewhere in the molecule (or introduced via another reaction), the aryl radical can add to it intramolecularly to form new ring systems princeton.edu.

Intermolecular Coupling: The radical can be trapped by other molecules in the reaction mixture, such as electron-rich or electron-deficient alkenes, to form new C-C bonds.

Dual Catalysis: The photoredox cycle can be combined with another catalytic cycle, for example, using nickel, to achieve cross-coupling reactions with a wide range of partners mtak.hu.

While specific published examples utilizing this compound in photoredox catalysis are not prominent, its structure is ideal for such exploration based on the well-documented reactivity of other aryl iodides researchgate.netacs.org. Research in this area would focus on developing new methods for the functionalization of the tetralone scaffold under mild, light-driven conditions.

Future Perspectives and Emerging Research Directions in 6 Iodo 2 Tetralone Chemistry

Development of Novel Catalytic Systems for 6-Iodo-2-Tetralone Transformations

The carbon-iodine bond at the 6-position of the tetralone ring is an ideal handle for a wide array of transition metal-catalyzed cross-coupling reactions. While established methods are available, future research will likely concentrate on developing more efficient, selective, and robust catalytic systems to transform this compound into a diverse range of derivatives.

Palladium-catalyzed reactions are expected to remain a cornerstone of this research. Advances in ligand design are enabling the creation of highly active monoligated palladium(0) species, which are exceptionally effective in cross-coupling cycles involving oxidative addition, transmetalation, and reductive elimination. acs.orgnih.gov The application of these advanced catalysts to this compound could lead to higher yields and faster reaction times for classic transformations such as Suzuki-Miyaura (coupling with boronic acids), Heck (coupling with alkenes), and Sonogashira (coupling with terminal alkynes) reactions. libretexts.org The reactivity of the C-I bond is the highest among halogens in these reactions, making this compound a prime substrate. libretexts.org

Copper-catalyzed reactions represent another promising frontier. mdpi.com Copper catalysts are generally less expensive and less toxic than their palladium counterparts, aligning with the principles of green chemistry. Novel copper(I)-catalyzed systems have shown exceptional reactivity with iodoalkynes and organic azides, suggesting potential for unique cycloaddition pathways. nih.gov Furthermore, visible-light-excited copper catalysis is an emerging area that allows for the activation of alkyl iodides for radical addition and cyclization reactions under mild conditions, a methodology that could be adapted for novel transformations of the 6-iodo group. rsc.org

Beyond palladium and copper, other transition metals like ruthenium are being explored for novel C-C bond functionalizations and alkylations on tetralone scaffolds. researchgate.net The development of catalysts that can selectively functionalize either the aryl iodide or the α-position of the ketone, or even enable cascade reactions involving both sites, will be a key area of future investigation.

Table 1: Potential Catalytic Cross-Coupling Reactions for this compound

| Coupling Reaction | Catalyst System (Example) | Coupling Partner | Potential Product |

| Suzuki-Miyaura | Pd(PPh₃)₄ / Base | Arylboronic Acid | 6-Aryl-2-tetralone |

| Heck | Pd(OAc)₂ / Ligand / Base | Alkene | 6-Alkenyl-2-tetralone |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI / Base | Terminal Alkyne | 6-Alkynyl-2-tetralone |

| Buchwald-Hartwig | Pd₂(dba)₃ / Ligand / Base | Amine | 6-Amino-2-tetralone |

| Stille | Pd(PPh₃)₄ | Organostannane | 6-Aryl/Alkenyl-2-tetralone |

| Hiyama | Palladium Catalyst / F⁻ | Organosilane | 6-Aryl/Alkenyl-2-tetralone |

| Negishi | Palladium or Nickel Catalyst | Organozinc Reagent | 6-Alkyl/Aryl-2-tetralone |

Expanding the Scope of Synthetic Applications

Tetralone scaffolds are core components of numerous pharmaceuticals and biologically active natural products. semanticscholar.orgresearchgate.net For instance, substituted 2-tetralones like 6,7-dimethoxy-2-tetralone serve as crucial starting materials for dopaminergic agents. researchgate.netresearchgate.net The strategic placement of the iodo group in this compound makes it an exceptionally valuable building block for creating libraries of novel compounds for drug discovery.

Future applications will leverage the catalytic methods described above to synthesize a wide array of 6-substituted-2-tetralone derivatives. By introducing diverse aryl, heteroaryl, alkyl, and amino groups at the 6-position, medicinal chemists can systematically explore the structure-activity relationships of new therapeutic agents. The tetralone core itself can be further modified, for example, through reactions at the ketone to form heterocyclic compounds like indazoles or spiro-derivatives. researchgate.netresearchgate.net The ability to perform late-stage functionalization on the 6-iodo position will be particularly valuable for modifying complex molecules.

The creation of polycyclic and heterocyclic systems is a significant area of interest. Palladium-promoted cascade reactions, which can form multiple rings in a single operation, have been used with iodo-substituted precursors to synthesize complex alkaloids like mappicine and camptothecin analogues. nih.gov Applying similar strategies to this compound could provide rapid access to novel, complex heterocyclic structures with potential biological activity.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, reaction control, scalability, and efficiency. vapourtec.comnih.gov The synthesis and subsequent transformation of this compound are well-suited for integration into flow chemistry platforms. Flow reactors provide superior heat and mass transfer, which is crucial for controlling highly exothermic or rapid catalytic reactions. amt.uk

Future research will likely focus on developing multi-step continuous-flow processes that begin with a precursor and yield functionalized tetralone derivatives without intermediate isolation. springerprofessional.de For example, a flow system could be designed to first synthesize the tetralone core and then pass the stream through subsequent reactor coils containing immobilized catalysts for cross-coupling reactions. scispace.com This "telescoping" of reaction steps significantly reduces waste and manual handling.

Furthermore, the combination of flow chemistry with automated systems allows for high-throughput synthesis and optimization. vapourtec.comresearchgate.net An automated platform could systematically vary reaction conditions (temperature, pressure, catalyst loading, residence time) and reagents to rapidly identify optimal pathways and generate libraries of 6-substituted-2-tetralone analogues for biological screening. researchgate.net In-line analytical techniques, such as IR, NMR, or MS, can be integrated for real-time monitoring and process control. nih.gov

Table 2: Advantages of Flow Chemistry for this compound Transformations

| Feature | Advantage | Relevance to this compound Chemistry |

| Enhanced Heat Transfer | Improved control over exothermic reactions, safer operation. | Allows for safe use of highly reactive organometallics in coupling reactions. |

| Precise Temperature Control | Increased selectivity and reduced byproduct formation. | Minimizes side reactions, leading to purer products. |

| Rapid Mixing | Faster reaction rates and improved yields. | Accelerates catalytic cycles in cross-coupling transformations. |

| Scalability | Seamless transition from laboratory to production scale. | Facilitates the large-scale synthesis of key intermediates. |

| Automation | High-throughput screening and process optimization. | Enables rapid generation of compound libraries for drug discovery. |

Exploration of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies in the pharmaceutical and fine chemical industries. rsc.orgmdpi.com Future research on this compound will undoubtedly prioritize the development of more sustainable and environmentally benign synthetic routes, both for its preparation and its subsequent functionalization.

Key areas of focus will include:

Catalyst Improvement: Developing highly active catalysts (e.g., copper-based or even metal-free systems) to reduce the reliance on precious and often toxic heavy metals like palladium. mdpi.comnih.gov

Alternative Energy Sources: Utilizing microwave irradiation or visible-light photoredox catalysis to drive reactions, which can reduce reaction times and energy consumption compared to conventional heating. mdpi.comnih.gov Photochemical strategies offer a path to prefunctionalization-free protocols, expanding the toolbox for sustainable synthesis. acs.org

Greener Solvents: Replacing hazardous organic solvents with more benign alternatives such as water, ethanol, or bio-based solvents. In some cases, solvent-free reaction conditions may be achievable. mdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. Cascade reactions are particularly effective in this regard. rsc.org

The development of biocatalytic methods, using enzymes to perform specific transformations, represents a long-term goal for achieving highly selective and sustainable synthesis. While challenging, the application of enzymes for the synthesis or modification of the this compound scaffold could offer unparalleled environmental benefits.

Q & A

Q. How can researchers ensure ethical reporting of this compound’s environmental toxicity data?

- Methodological Answer : Adhere to OECD guidelines for ecotoxicity testing (e.g., Daphnia magna assays). Disclose conflicts of interest and raw data via repositories like Zenodo. For reproducibility, publish detailed synthetic protocols on platforms like protocols.io , including negative results to prevent publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations